molecular formula C16H10ClN3O3S B2834626 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 307536-44-3

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2834626
CAS No.: 307536-44-3
M. Wt: 359.78
InChI Key: WPNWRJLKJMUBHD-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 307536-44-3) is a synthetic organic compound with a molecular formula of C16H10ClN3O3S and a molecular weight of 359.79 g/mol . It features a benzamide core substituted with chloro and nitro groups, linked to a 4-phenylthiazole moiety . This specific structure, particularly the presence of electron-withdrawing groups, enhances the compound's reactivity, making it a valuable synthetic intermediate for further functionalization in the development of bioactive molecules . The incorporation of the thiazole ring, a privileged scaffold in medicinal chemistry, contributes to heterocyclic diversity and is often associated with broad biological activity . This compound is characterized by high purity and stability under standard storage conditions, making it a suitable and reliable molecular scaffold for experimental applications in medicinal chemistry and agrochemical research . Its well-defined structure allows for reproducible results in synthetic and pharmacological studies . The compound is offered with a guaranteed purity of 90% or higher. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-13-7-6-11(20(22)23)8-12(13)15(21)19-16-18-14(9-24-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNWRJLKJMUBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple stepsThe final step involves coupling the thiazole derivative with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine .

Chemical Reactions Analysis

2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound is believed to inhibit the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Role of Substituents

  • Nitro and Chloro Groups : The 5-nitro and 2-chloro positions in the target compound are critical for PPARγ antagonism. In contrast, 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () retains the nitro group but substitutes the thiazole with a methoxy-methylphenyl group, which may alter receptor binding affinity .
  • Thiazole Modifications : Replacing the 4-phenyl group with 4-methyl (AB4) or 5-chloro (RM-4848) shifts biological targets. For example, RM-4848’s hydroxy group enhances solubility but reduces PPARγ affinity compared to the nitro group in the target compound .

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The 4-phenyl-thiazole and nitro-chloro benzamide combination in the target compound optimizes PPARγ binding. Substitutions like methoxy () or sulfanyl () groups reduce this specificity but may enhance other interactions.
  • Therapeutic Potential: While filapixant () and nitazoxanide derivatives () are in clinical use, the target compound’s unique profile warrants further investigation for inflammatory and viral diseases.

Biological Activity

2-Chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as an antimicrobial agent, with studies indicating efficacy against various bacterial and fungal strains.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H13ClN3O3S\text{C}_{16}\text{H}_{13}\text{Cl}\text{N}_{3}\text{O}_{3}\text{S}

Key Identifiers:

  • CAS Number: 307536-44-3
  • IUPAC Name: this compound
  • Molecular Weight: 328.69 g/mol

Synthesis

The synthesis typically involves multiple steps, including the coupling of a thiazole derivative with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. This method highlights the compound's complex organic nature and its potential for further modifications to enhance biological activity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action is believed to involve the inhibition of protein synthesis in microbial cells, leading to cell death.

Case Studies and Research Findings

  • Antibacterial Activity:
    • A study reported that the compound showed effective inhibition against strains of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like norfloxacin .
  • Antifungal Activity:
    • In vitro tests indicated that it effectively inhibited the growth of Candida albicans, suggesting potential use in antifungal therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The thiazole ring is essential for its antimicrobial properties.
  • The presence of electron-withdrawing groups (like nitro and chloro) enhances its reactivity and interaction with biological targets.

Comparative Analysis

The compound can be compared with other thiazole derivatives to evaluate relative potency and efficacy:

Compound NameStructureMIC (µg/mL)Activity Type
This compoundStructure8Antibacterial
N-(4-bromophenyl)-thiazole derivative-16Antibacterial
Thiazole-based antifungal agent-12Antifungal

The proposed mechanism involves:

  • Inhibition of Protein Synthesis: The compound binds to specific sites on bacterial ribosomes, disrupting protein production.
  • Disruption of Cell Membrane Integrity: It may also affect membrane permeability, leading to cell lysis.

Q & A

Q. What are the common synthetic routes for 2-chloro-5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions starting with thiazole derivatives and benzamide precursors. A key step includes coupling a substituted benzoyl chloride (e.g., 2-chloro-5-nitrobenzoyl chloride) with 4-phenyl-1,3-thiazol-2-amine under basic conditions. Triethylamine in dioxane is often used to neutralize HCl generated during amide bond formation. Reaction conditions (20–25°C) and purification via filtration/recrystallization (ethanol-DMF mixtures) are critical for high yields . Parallel methods for analogous compounds emphasize controlled pH and inert atmospheres to minimize side reactions .

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic methods. Nuclear Magnetic Resonance (NMR) identifies substituent positions (e.g., nitro group at C5, chloro at C2), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, intermolecular hydrogen bonds (N–H⋯N) and π-stacking interactions stabilize the lattice, as observed in related benzamide-thiazole hybrids .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity of acyl chlorides.
  • Catalysts : Triethylamine or pyridine facilitates deprotonation of thiazol-2-amine, accelerating nucleophilic attack on the benzoyl chloride .
  • Inert atmospheres : Nitrogen/argon prevents oxidation of sensitive functional groups (e.g., nitro) during prolonged reactions .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures removes unreacted starting materials .

Q. How do structural modifications influence biological activity?

Substitutions on the benzamide or thiazole ring modulate interactions with biological targets. For example:

  • Nitro group (C5) : Enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase) in anaerobic organisms .
  • Chloro group (C2) : Improves lipophilicity, affecting membrane permeability in cell-based assays . Comparative studies on analogs (e.g., 2-fluoro vs. 2-chloro derivatives) reveal that halogen electronegativity correlates with inhibitory potency against cancer cell lines .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., PFOR). The nitro group’s orientation in the binding pocket is critical for hydrogen bonding with conserved residues .
  • Molecular dynamics (MD) : Simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over time, highlighting key interactions (e.g., π-π stacking with phenylalanine residues) .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP = ~3.2, indicating moderate blood-brain barrier penetration) .

Q. How can researchers resolve contradictions in reported biological activities?

Discrepancies often arise from assay variability. Recommended approaches include:

  • Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources.
  • Dose-response curves : Compare IC50 values under identical conditions (pH, temperature).
  • Crystallographic validation : Co-crystal structures (e.g., with PFOR) confirm binding modes, distinguishing true activity from assay artifacts .

Methodological Notes

  • SHELX refinement : For crystallographic data, SHELXL-2018 is preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .
  • Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure reproducibility, as minor variations significantly impact yields in multi-step syntheses .

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